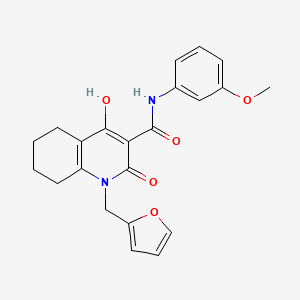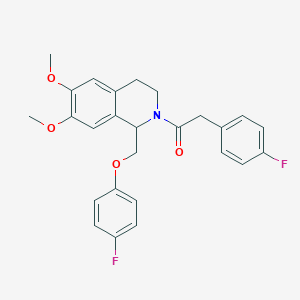![molecular formula C26H26ClN5O2 B14965741 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14965741.png)
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and piperazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
類似化合物との比較
Similar Compounds
- 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide
- N-(5-Chloro-2-methoxyphenyl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE may exhibit unique pharmacological properties due to the presence of both benzodiazole and piperazine moieties. These structural features can enhance its binding affinity to specific targets and improve its overall efficacy.
特性
分子式 |
C26H26ClN5O2 |
|---|---|
分子量 |
476.0 g/mol |
IUPAC名 |
4-(1-benzylbenzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C26H26ClN5O2/c1-34-24-12-11-20(27)17-22(24)29-26(33)31-15-13-30(14-16-31)25-28-21-9-5-6-10-23(21)32(25)18-19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3,(H,29,33) |
InChIキー |
UKQLMERLOXTOLI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-chloro-2-methylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965662.png)
![7-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965664.png)
![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14965672.png)
![N-cyclohexyl-3-((2,3-dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B14965676.png)

![3-[(2-ethylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14965686.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B14965694.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965697.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14965703.png)
![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965710.png)
![N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965718.png)

![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-3-methyl-4-nitrobenzamide](/img/structure/B14965736.png)
![6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965749.png)
